

# "Anticancer agent 75" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Anticancer agent 75 |           |
| Cat. No.:            | B12406881           | Get Quote |

## **In-Depth Technical Guide: Anticancer Agent 75**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Anticancer Agent 75, also identified as Antitumor agent-75 or compound 14da, is a novel synthetic compound belonging to the class of 2-(benzimidazol-2-yl)-3-arylquinoxalines. This agent has demonstrated significant cytotoxic effects against various cancer cell lines, with a particularly high selectivity for human lung adenocarcinoma (A549). This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activity, with a focus on its mechanism of action involving cell cycle arrest and induction of mitochondrial apoptosis. The information presented herein is intended to support further research and development of this promising anticancer candidate.

#### **Chemical Structure and Properties**

**Anticancer Agent 75** is a specific regioisomer, 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)quinoxaline. It is often synthesized and evaluated as part of a regioisomeric mixture with its corresponding 6-substituted isomer (compound 13da), collectively referred to as mriBIQ 13da/14da.



| Property          | Value                                                                                 |
|-------------------|---------------------------------------------------------------------------------------|
| IUPAC Name        | 2-(1H-benzo[d]imidazol-2-yl)-3-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)quinoxaline |
| Synonyms          | Antitumor agent-75, 14da                                                              |
| CAS Number        | 2827065-29-0                                                                          |
| Molecular Formula | C26H23FN6                                                                             |
| Molecular Weight  | 438.50 g/mol                                                                          |
| SMILES            | CN1CCN(C2=CC=C3N=C(C4=NC5=CC=CC=C<br>5N4)C(C6=CC=C(F)C=C6)=NC3=C2)CC1                 |

Table 1: Chemical and Physical Properties of Anticancer Agent 75.

### **Biological Activity and Mechanism of Action**

**Anticancer Agent 75**, particularly in the regioisomeric mixture mriBIQ 13da/14da, exhibits potent and selective cytotoxicity against human lung adenocarcinoma A549 cells.

| Cell Line                           | IC50 (μM) | Notes                                            |
|-------------------------------------|-----------|--------------------------------------------------|
| A549 (Human Lung<br>Adenocarcinoma) | 2.8       | In combination with Antitumor agent-74 (13da)[1] |

Table 2: In Vitro Cytotoxicity of Anticancer Agent 75.

The primary mechanisms of action of **Anticancer Agent 75** have been identified as the induction of S-phase cell cycle arrest and the activation of the mitochondrial pathway of apoptosis.

#### **Cell Cycle Arrest**

Treatment of A549 cells with the regioisomeric mixture containing **Anticancer Agent 75** leads to a significant accumulation of cells in the S-phase of the cell cycle. This suggests an



interference with DNA synthesis or replication processes within the cancer cells.



Click to download full resolution via product page

Figure 1: S-Phase Cell Cycle Arrest by Anticancer Agent 75.

#### **Mitochondrial Apoptosis**

**Anticancer Agent 75** induces programmed cell death in A549 cells through the intrinsic, or mitochondrial, apoptosis pathway. This is characterized by the involvement of the Bcl-2 family of proteins, leading to the release of pro-apoptotic factors from the mitochondria and subsequent activation of caspases.





Click to download full resolution via product page

Figure 2: Mitochondrial Apoptosis Pathway Induced by Anticancer Agent 75.



### **Experimental Protocols**

The following are representative protocols for the key experiments used to characterize the activity of **Anticancer Agent 75**. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

# Synthesis of 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)quinoxaline (Anticancer Agent 75)

A general method for the synthesis of 2-(benzimidazol-2-yl)-3-arylquinoxalines involves the condensation of an appropriate o-phenylenediamine with an aryl-glyoxal. For the synthesis of **Anticancer Agent 75**, a multi-step process is required, starting with the nitration of a substituted aniline, followed by reduction, and subsequent cyclization reactions to form the quinoxaline and benzimidazole ring systems.

Note: This is a generalized procedure and requires optimization by a qualified synthetic organic chemist.

- Step 1: Synthesis of the substituted quinoxaline precursor. This typically involves the reaction of a substituted o-phenylenediamine with an alpha-keto acid or its derivative.
- Step 2: Formation of the benzimidazole ring. The quinoxaline precursor is then reacted with an o-phenylenediamine in the presence of an oxidizing agent to form the benzimidazole moiety.
- Step 3: Purification. The final product is purified by column chromatography on silica gel.





Click to download full resolution via product page

Figure 3: General Synthetic Workflow for Anticancer Agent 75.

#### **Cell Viability Assay (MTT Assay)**

- Seed A549 cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of Anticancer Agent 75 and incubate for the desired time period (e.g., 48 hours).
- Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150  $\mu$ L of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.



# Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

- Seed A549 cells in a 6-well plate and treat with Anticancer Agent 75 for the desired time.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

#### **Cell Cycle Analysis (Propidium Iodide Staining)**

- Treat A549 cells with Anticancer Agent 75 for the specified duration.
- Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.
- Wash the cells with PBS and resuspend in PBS containing RNase A (100 μg/mL) and Propidium Iodide (50 μg/mL).
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

#### Conclusion

Anticancer Agent 75 is a potent cytotoxic agent with a well-defined chemical structure and a promising mechanism of action involving the induction of S-phase cell cycle arrest and mitochondrial apoptosis in human lung adenocarcinoma cells. The data presented in this guide provide a solid foundation for further preclinical and clinical development of this compound as a potential therapeutic agent for the treatment of cancer. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this agent and to evaluate its in vivo efficacy and safety profile.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Flow cytometry-based Annexin V/PI assay [bio-protocol.org]
- To cite this document: BenchChem. ["Anticancer agent 75" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406881#anticancer-agent-75-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com